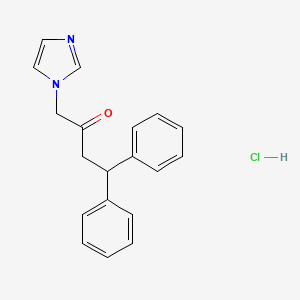
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride, also known as CLP290, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was first synthesized in 2005 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
作用機序
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride acts as a positive allosteric modulator of TRPC6 channels, which are expressed in various neuronal tissues. By binding to a specific site on the channel, this compound enhances the activity of TRPC6, leading to an increase in intracellular calcium levels. This, in turn, leads to the activation of downstream signaling pathways that modulate neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on neuronal tissues. It increases the amplitude and duration of calcium signals in neurons, enhances synaptic transmission, and modulates the activity of various ion channels and receptors. These effects are thought to underlie the therapeutic potential of this compound in neurological disorders.
実験室実験の利点と制限
One of the major advantages of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride is its selectivity for TRPC6 channels, which allows for targeted modulation of neuronal activity. It is also relatively easy to synthesize and has been extensively characterized in vitro and in vivo. However, there are some limitations to its use in lab experiments. This compound has poor solubility in aqueous solutions, which can limit its effectiveness in some assays. It also has limited bioavailability and may require high doses to achieve therapeutic effects.
将来の方向性
There are several potential future directions for research on 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride. One area of interest is the development of more potent and selective TRPC6 modulators that can be used in a clinical setting. Another direction is the investigation of this compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on neuronal activity and to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride involves a multi-step process that begins with the reaction of 1H-imidazole with benzaldehyde to form 1-(1H-imidazol-1-yl)benzene. This intermediate is then reacted with 4,4-diphenylbutan-2-one in the presence of a reducing agent to yield this compound. The final product is obtained as a hydrochloride salt.
科学的研究の応用
1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one hydrochloride has been primarily studied for its potential therapeutic applications in neurological disorders such as epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to modulate the activity of a specific ion channel called TRPC6, which is involved in the regulation of calcium signaling in neurons. By selectively targeting this ion channel, this compound has the potential to modulate neuronal excitability and reduce the severity of seizures and neuropathic pain.
特性
IUPAC Name |
1-imidazol-1-yl-4,4-diphenylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c22-18(14-21-12-11-20-15-21)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-12,15,19H,13-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSITLPEDYABLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)CN2C=CN=C2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

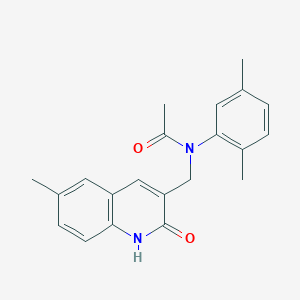
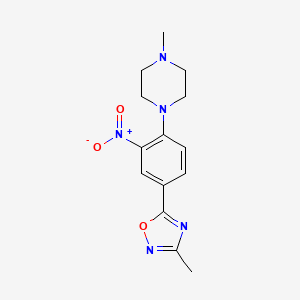
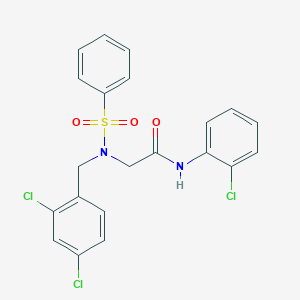
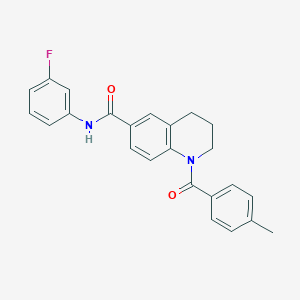
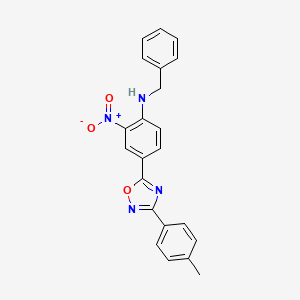

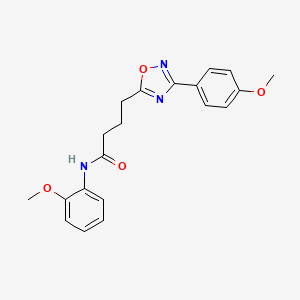
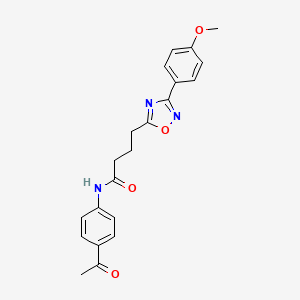
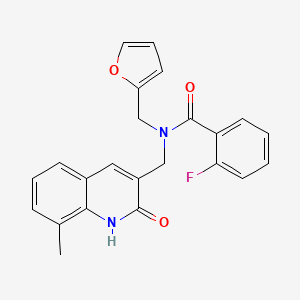
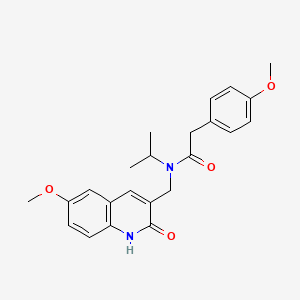

![ethyl 4-({N'-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7696829.png)
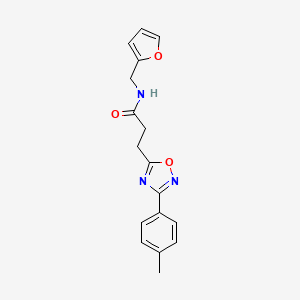
![N-cyclopropyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696851.png)